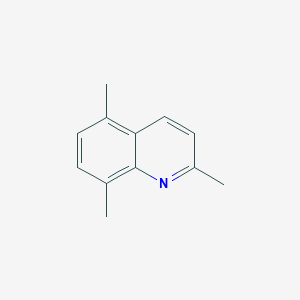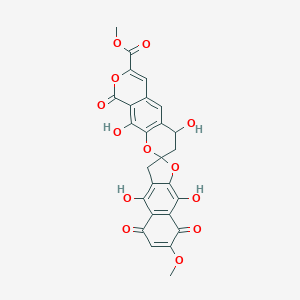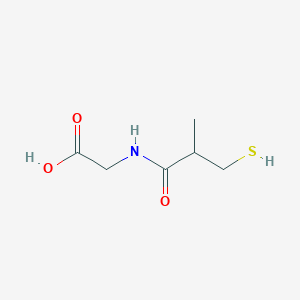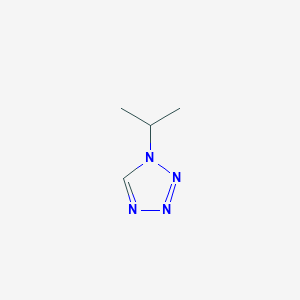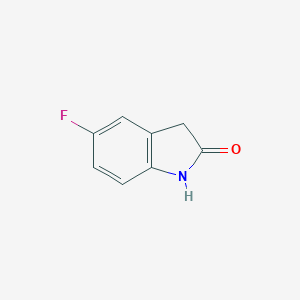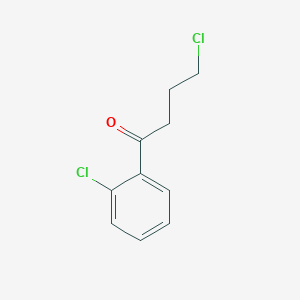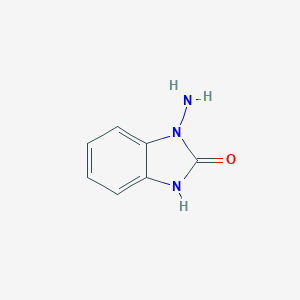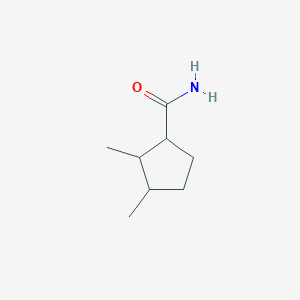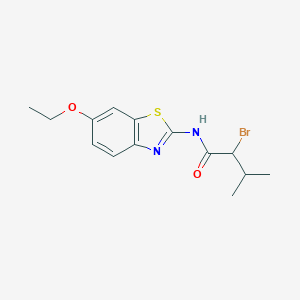
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide, also known as BMB, is a chemical compound that has been studied for its potential use in scientific research. BMB is a derivative of benzothiazole and has been found to have various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the replication of certain viruses and bacteria.
Biochemical And Physiological Effects
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II, which is involved in DNA replication and repair. 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has also been found to induce the expression of certain genes, including p53, which is a tumor suppressor gene. In addition, 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has been found to have anti-inflammatory properties and has been shown to inhibit the production of certain cytokines.
Advantages And Limitations For Lab Experiments
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide is also relatively inexpensive compared to other compounds used in medicinal chemistry research. However, 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide also has limited bioavailability, which can make it difficult to study its effects in vivo.
Future Directions
There are several future directions for research on 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide. One area of research is the development of new synthetic methods for 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide that can improve its solubility and bioavailability. Another area of research is the study of 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide's effects on different types of cancer cells and viruses. Additionally, 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide's potential as a fluorescent probe for metal ions could be further explored. Overall, 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has great potential for use in scientific research and further studies are needed to fully understand its biological activities.
Synthesis Methods
The synthesis of 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide involves the reaction of 6-ethoxy-2-mercaptobenzothiazole with 3-methyl-2-butanone and bromine. The reaction takes place in the presence of a base such as sodium hydroxide and is carried out under reflux conditions. The resulting product is then purified through recrystallization to obtain 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide in a pure form.
Scientific Research Applications
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been found to have various biological activities, including antitumor, antiviral, and antibacterial properties. 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
CAS RN |
100884-89-7 |
|---|---|
Product Name |
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide |
Molecular Formula |
C14H17BrN2O2S |
Molecular Weight |
357.27 g/mol |
IUPAC Name |
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C14H17BrN2O2S/c1-4-19-9-5-6-10-11(7-9)20-14(16-10)17-13(18)12(15)8(2)3/h5-8,12H,4H2,1-3H3,(H,16,17,18) |
InChI Key |
AKSPKPBNKGAPIS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C(C)C)Br |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



